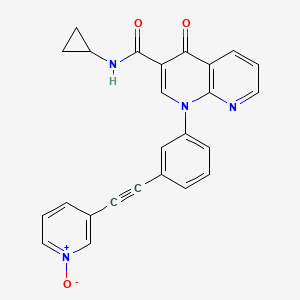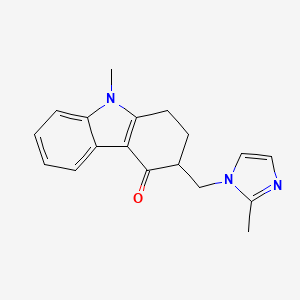
昂丹司琼
描述
Ondansetron is a medication primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, surgery, and gastroenteritis . It is a selective serotonin 5-HT3 receptor antagonist, which means it works by blocking the action of serotonin, a natural substance that can cause nausea and vomiting . Ondansetron was developed in the 1980s by GlaxoSmithKline and has been widely used since its approval by the US FDA in 1991 .
科学研究应用
Ondansetron has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of serotonin receptor antagonists.
Biology: Ondansetron is used to study the role of serotonin in nausea and vomiting.
Industry: Ondansetron is used in the pharmaceutical industry for the development of antiemetic drugs.
作用机制
Target of Action
Ondansetron is a serotonin 5-HT3 receptor antagonist . The primary targets of Ondansetron are the 5-HT3 receptors , which are found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .
Mode of Action
Ondansetron works by blocking the action of serotonin , a natural substance that may cause nausea and vomiting . It is thought that Ondansetron’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .
Biochemical Pathways
Ondansetron binds to the 5-HT3 receptor due to its structural similarity to serotonin, which is facilitated by its carbon and nitrogen rings . This binding to the 5-HT3 receptor blocks the action of serotonin, preventing the onset of nausea and vomiting .
Pharmacokinetics
It has a bioavailability of around 60% and is rapidly absorbed into the plasma following administration . The time to peak (Tmax) is around 3 hours and the plasma half-life is between 3-6 hours . The clearance of Ondansetron decreases with age in both pediatric and adult subjects . Plasma clearance of Ondansetron is significantly reduced in patients with hepatic impairment, leading to an increased AUC and half-life in these patients compared to healthy controls .
Result of Action
The primary result of Ondansetron’s action is the prevention of nausea and vomiting associated with cancer chemotherapy, radiation therapy, and surgery . It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin . It has also been found to be effective in reducing chemotherapy-induced nausea and vomiting (CINV), enhancing the clinical efficacy and patient care in the field of oncology .
Action Environment
The efficacy of Ondansetron can be influenced by various factors. For instance, it has been found that the clearance of Ondansetron decreases with age, with elderly subjects having an increased Cmax and AUC of Ondansetron compared to younger subjects . This is possibly due to an age-related reduction in hepatic function . Additionally, the clearance of Ondansetron is significantly reduced in patients with hepatic impairment . These factors can influence the action, efficacy, and stability of Ondansetron in the body.
生化分析
Biochemical Properties
Ondansetron interacts with the serotonin 5-HT3 receptors . It is a carbazole compound with carbon and nitrogen rings that give it a structural similarity to serotonin, allowing it to bind to the 5-HT3 receptor and exert its clinical effect .
Cellular Effects
Ondansetron has a significant impact on various types of cells and cellular processes. It is used to prevent nausea and vomiting in cancer chemotherapy and postoperatively . It does not have any effect on dopamine receptors or muscarinic acetylcholine receptors .
Molecular Mechanism
Ondansetron works by blocking the reception of serotonin at 5-HT3 receptors which initiate the vomiting reflex that is often associated with chemotherapy treatment . It is thought that ondansetron’s antiemetic action is mediated mostly via antagonism of vagal afferents with a minor contribution from antagonism of central receptors .
Temporal Effects in Laboratory Settings
Ondansetron is completely and rapidly absorbed from the gastrointestinal tract after oral administration, and does not accumulate with repeated oral administration . Owing to hepatic first-pass metabolism, its bioavailability is only about 60% compared with ondansetron administered by infusion over 15 minutes .
Dosage Effects in Animal Models
The effects of ondansetron vary with different dosages in animal models. For instance, in a study on mice, the duration of time spent in closed arm were gradually decreasing as the dose increased .
Metabolic Pathways
Ondansetron is extensively metabolized in humans, with approximately 5% of a radiolabeled dose recovered as the parent compound from the urine . The primary metabolic pathway is hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation .
Transport and Distribution
Ondansetron is widely distributed (volume of distribution approximately 160L) and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the 5-HT3 receptors are located .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ondansetron involves several key steps. One common method starts with the condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine to form a carbazolone intermediate. This intermediate then undergoes a Mannich reaction followed by substitution with 2-methylimidazole to yield ondansetron .
Industrial Production Methods: In industrial settings, ondansetron hydrochloride is often prepared by dissolving ondansetron in a mixture of water and hydrochloric acid, followed by crystallization. The process involves careful control of pH and temperature to ensure high purity and yield .
化学反应分析
Types of Reactions: Ondansetron undergoes various chemical reactions, including:
Oxidation: Ondansetron can be oxidized under certain conditions, although this is not a common reaction in its typical use.
Reduction: Reduction reactions are less common for ondansetron.
Substitution: The Mannich reaction and subsequent substitution with 2-methylimidazole are key steps in its synthesis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used, but this is not typical for ondansetron.
Reduction: Reducing agents are not commonly used with ondansetron.
Substitution: The Mannich reaction involves formaldehyde and a secondary amine, followed by substitution with 2-methylimidazole.
Major Products: The primary product of these reactions is ondansetron itself, with the Mannich reaction and substitution steps being crucial for its formation .
相似化合物的比较
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Promethazine: An antihistamine with antiemetic properties, but it works through different receptors and has a different side effect profile.
Metoclopramide: A gastrointestinal stimulant and antiemetic that works through dopamine receptor antagonism.
Uniqueness of Ondansetron: Ondansetron is unique in its high selectivity for the 5-HT3 receptor, which makes it particularly effective for preventing nausea and vomiting without affecting other neurotransmitter systems . This selectivity results in fewer side effects compared to other antiemetics that have broader receptor activity .
属性
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGMEQIXOGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride) | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023393 | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Very soluble in acid solutions | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established. | |
| Record name | Ondansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals from methanol | |
CAS No. |
99614-02-5 | |
| Record name | Ondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ondansetron [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ondansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ondansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231-232 °C, 231 - 232 °C | |
| Record name | Ondansetron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ondansetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




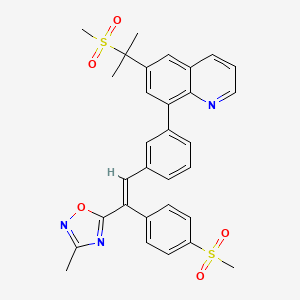


![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
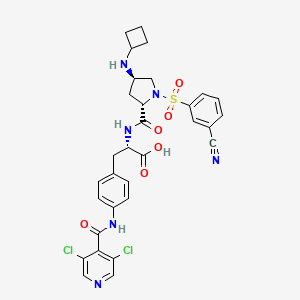
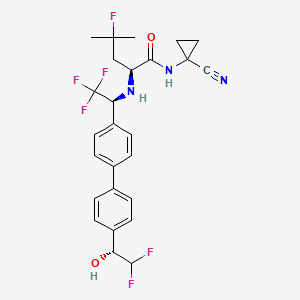


![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)
![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)
